![molecular formula C9H23NO2Si B3393058 (R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol CAS No. 176504-16-8](/img/structure/B3393058.png)
(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol
Overview
Description
®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is a chiral amino alcohol that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of significant interest in organic synthesis due to its utility in the preparation of various pharmaceuticals and complex organic molecules. The presence of the TBDMS group helps to protect the hydroxyl functionality during chemical reactions, allowing for selective transformations at other sites within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol typically involves the protection of the hydroxyl group of ®-2-Amino-1,3-propanediol. One common method is the reaction of ®-2-Amino-1,3-propanediol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate (NaIO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are effective for deprotection.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of ®-2-Amino-1,3-propanediol upon deprotection.
Scientific Research Applications
Chemistry
In organic chemistry, ®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, this compound is used in the synthesis of peptides and other biomolecules. The TBDMS group provides stability to the molecule, allowing for selective reactions that are crucial in the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, ®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is used in the development of pharmaceuticals. Its ability to act as a chiral auxiliary or a protecting group makes it valuable in the synthesis of drugs that require high stereochemical purity.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which ®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol exerts its effects is primarily through its role as a protecting group and a chiral auxiliary The TBDMS group protects the hydroxyl functionality, allowing for selective reactions at other sites
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1,3-propanediol: Lacks the TBDMS protecting group, making it more reactive but less selective in certain reactions.
(S)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol: The enantiomer of the compound , used in similar applications but with different stereochemical outcomes.
®-2-Amino-3-[(trimethylsilyl)oxy]-1-propanol: Similar protecting group but with different steric and electronic properties.
Uniqueness
®-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol is unique due to the presence of the TBDMS group, which provides enhanced stability and selectivity in chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds that may lack these features.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLDCSWTBSTLOX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


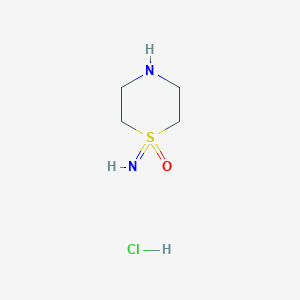

![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3392991.png)
![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3392998.png)
![tert-butyl 2-[(E)-2-methoxyethenyl]pyrrolidine-1-carboxylate](/img/structure/B3393006.png)
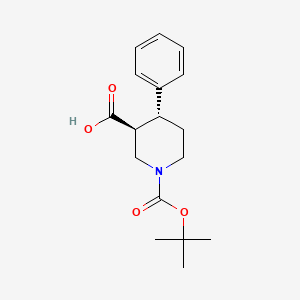
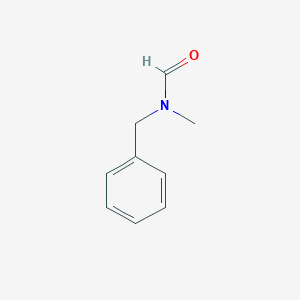
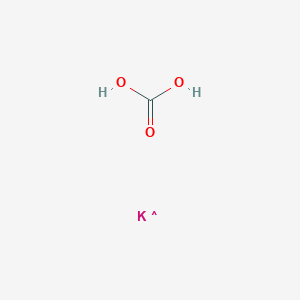

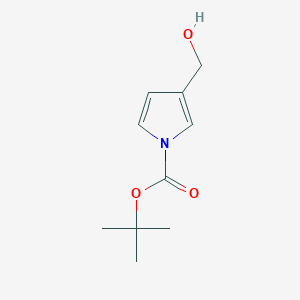
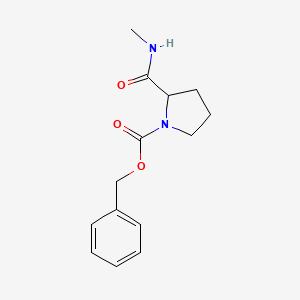

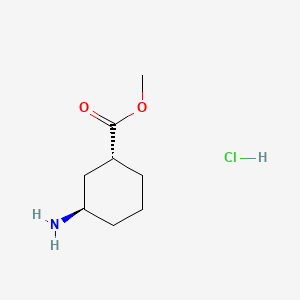
![Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3393087.png)
